1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
Description
1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic small molecule characterized by a urea core substituted with a 2,6-difluorophenyl group and a pyridyl-triazole moiety. Its structure combines aromatic fluorine atoms, a triazole ring, and a pyridine group, features often leveraged in medicinal chemistry for enhanced bioavailability, metabolic stability, and target binding . The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) — a hallmark of "click chemistry" — ensures regioselective and efficient assembly . Crystallographic characterization of this compound, if performed, likely employed refinement tools like SHELXL, a standard in small-molecule structural analysis .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-12-2-1-3-13(17)14(12)20-15(24)19-8-10-9-23(22-21-10)11-4-6-18-7-5-11/h1-7,9H,8H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPRFSJCCDCCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide derivative of pyridine reacts with an alkyne derivative to form the 1,2,3-triazole ring.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.
Urea Formation: The final step involves the reaction of the triazole and difluorophenyl intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The urea and triazole moieties undergo oxidation under controlled conditions. For example:
| Reaction Type | Reagent | Conditions | Products/Outcomes |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium | Formation of hydroxylated derivatives or N-oxides |
Oxidation primarily targets the triazole ring, generating N-oxide derivatives that enhance solubility and alter electronic properties. This modification is critical for tuning pharmacokinetic profiles in drug discovery .
Reduction Reactions
Reductive transformations focus on the urea carbonyl group and aromatic systems:
| Reaction Type | Reagent | Conditions | Products/Outcomes |
|---|---|---|---|
| Reduction | Lithium aluminum hydride | Anhydrous ether | Conversion of urea to amine derivatives |
Reduction of the urea group yields primary amines, which serve as intermediates for further functionalization. The difluorophenyl ring remains stable under these conditions.
Substitution Reactions
The triazole and pyridinyl groups participate in nucleophilic substitutions:
| Reaction Type | Reagent | Conditions | Products/Outcomes |
|---|---|---|---|
| Substitution | Sodium hydride | Dimethylformamide (DMF) | Introduction of alkyl/aryl groups at triazole N1 or pyridinyl positions |
Substitution at the triazole’s N1 position enhances steric and electronic effects, influencing binding affinity to biological targets. For instance, alkylation with methyl or benzyl groups improves metabolic stability .
Hydrolysis and Stability
The urea linkage is susceptible to hydrolysis under extreme pH:
-
Acidic Hydrolysis : Cleaves urea into an amine and CO₂.
-
Basic Hydrolysis : Yields ammonia and a carbamate intermediate.
Stability studies indicate the compound remains intact in neutral aqueous solutions but degrades rapidly in strongly acidic or alkaline environments .
Cross-Coupling Reactions
The pyridinyl and triazole groups enable metal-catalyzed couplings:
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Suzuki–Miyaura Coupling : Boronic acid derivatives react with the pyridinyl ring to introduce aryl/heteroaryl groups .
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Click Chemistry : The triazole’s azide precursor allows further cycloadditions for bioconjugation .
These reactions facilitate structural diversification for structure-activity relationship (SAR) studies .
Mechanistic Insights and Biological Implications
Reactivity correlates with biological activity:
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Oxidation Products : N-Oxides exhibit enhanced antifungal activity by improving membrane permeability .
-
Substituted Derivatives : Alkylated triazoles show improved kinase inhibition (e.g., c-Met, FLT3) due to optimized hydrophobic interactions .
The difluorophenyl group’s electron-withdrawing effects stabilize intermediates during substitution and oxidation, directing regioselectivity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit promising anticancer properties. The triazole moiety can mimic amide bonds while offering enhanced stability and bioactivity. Studies have shown that derivatives of triazoles can inhibit various cancer cell lines by disrupting critical cellular pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. The structural analogs of 1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Antiplatelet Activity
Analogous compounds have shown significant antiplatelet activity, which could be beneficial in preventing thrombotic diseases. The mechanism involves inhibition of platelet aggregation through multiple pathways, making these compounds candidates for cardiovascular therapies .
Synthetic Methodologies
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : Utilizing click chemistry techniques to efficiently form the triazole structure from azides and alkynes.
- Coupling Reactions : The incorporation of the pyridinyl group through coupling reactions with activated carboxylic acids or amines.
- Final Urea Formation : The final step involves the formation of the urea linkage through reaction with isocyanates or carbamates.
These synthetic strategies not only enhance yield but also improve the purity of the final product .
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's efficacy:
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting downstream pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are defined by shared motifs: difluorophenyl groups , triazole rings , and heteroaromatic systems . Below is a detailed comparison with key compounds:
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Structure : Shares the 2,6-difluorophenyl and triazole motifs but replaces the urea group with a carboxamide and lacks the pyridine substituent ().
- Therapeutic Use: Approved for Lennox-Gastaut syndrome and partial-onset seizures .
- Pharmacokinetics : Carboxamide confers moderate solubility, whereas the urea group in the target compound may enhance hydrogen-bonding capacity, affecting target affinity or metabolic stability.
Hypothetical Pyridyl-Triazole Derivatives
For example:
- Cefatrizine : A cephalosporin antibiotic with a triazole-thiadiazole moiety, highlighting triazoles’ role in enhancing bacterial target engagement.
- Tazobactam : A β-lactamase inhibitor featuring a triazole ring, emphasizing the scaffold’s versatility in enzyme inhibition.
Urea-Based Therapeutics
Urea derivatives like Sorafenib (a kinase inhibitor) and Hydroxyurea (anticancer/antiviral agent) demonstrate urea’s utility in drug design. The target compound’s urea group may mimic these agents’ ability to form critical hydrogen bonds with targets such as ATP-binding pockets or nucleic acids.
Structural and Functional Data Table
Research Findings and Implications
Triazole Synthesis Advantage : The use of click chemistry for triazole formation in the target compound ensures regioselectivity and scalability, contrasting with Rufinamide’s conventional synthesis .
Urea vs. Carboxamide : Urea’s dual hydrogen-bonding capacity may improve target engagement compared to carboxamide, as seen in kinase inhibitors like Sorafenib. However, urea derivatives often face solubility challenges, necessitating formulation optimization.
Pyridine’s Role : The pyridine moiety could enhance π-π interactions with aromatic residues in enzymes or improve blood-brain barrier penetration (relevant for CNS targets) .
Fluorine Effects : The 2,6-difluorophenyl group likely reduces metabolic oxidation and enhances lipophilicity, a strategy validated in Rufinamide’s design .
Biological Activity
1-(2,6-Difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic compound that has attracted attention due to its potential biological activities. This molecule combines a difluorophenyl moiety with a triazole and urea structure, which may enhance its interaction with biological targets.
Chemical Structure
The compound's IUPAC name is this compound. Its structure includes:
- A difluorophenyl ring.
- A triazole group linked to a pyridine moiety.
- A urea functional group.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors. The urea group may facilitate binding to target proteins, potentially inhibiting their activity or altering signaling pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing triazole and urea functionalities often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study focusing on triazole derivatives highlighted their antimicrobial potential against various bacterial strains. Compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | 0.125 - 8 |
| Klebsiella pneumoniae | 0.125 - 8 |
These results suggest that similar compounds can serve as effective antimicrobial agents against resistant strains .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on structural analogs .
Case Studies
Several studies have explored the biological effects of triazole-containing compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Investigations :
Q & A
Q. What synthetic strategies are optimal for constructing the triazole-urea scaffold in this compound?
The synthesis typically employs click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the 1,2,3-triazole core. Key steps include:
- Preparation of an alkyne-functionalized pyridine derivative.
- Reaction with a 2,6-difluorophenyl azide under Cu(I) catalysis .
- Subsequent urea formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-methyl amine and a 2,6-difluorophenyl isocyanate . Example characterization data:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.5–8.7 ppm (pyridinyl H), δ 7.2–7.6 ppm (difluorophenyl H) | |
| HRMS | [M+H]+ calculated: 388.1421; observed: 388.1418 |
Q. How can the crystal structure of this compound be resolved to confirm its conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key considerations:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens often focus on kinase inhibition (e.g., PfCDPK1 for antimalarial potential) or sodium channel modulation (due to structural similarity to Rufinamide, an anticonvulsant ):
Q. How can solubility challenges be addressed during in vitro testing?
Use co-solvents (e.g., DMSO ≤ 0.1%) or surfactants (e.g., Tween-80). For aqueous formulations, consider:
- pH adjustment : Urea derivatives often show improved solubility at pH 4–5.
- Cyclodextrin encapsulation : β-cyclodextrin enhances solubility by host-guest complexation .
Advanced Research Questions
Q. How do substituent modifications on the triazole or pyridine rings affect target engagement?
Structure-Activity Relationship (SAR) studies involve:
- Replacing pyridin-4-yl with pyridin-3-yl or phenyl to alter steric/electronic profiles.
- Introducing electron-withdrawing groups (e.g., -CF3) on the triazole to enhance metabolic stability. Example findings:
| Modification | Impact on IC50 (PfCDPK1) | Reference |
|---|---|---|
| Pyridin-4-yl → Pyridin-3-yl | 2.5-fold increase | |
| Triazole-CH2 → Triazole-CF3 | Improved t½ (liver microsomes) |
Q. What biophysical methods validate target binding for this urea derivative?
- Surface Plasmon Resonance (SPR) : Measure KD values for kinase binding (e.g., immobilizing PfCDPK1 on a CM5 chip).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding to sodium channels .
Q. How should contradictory bioactivity data across assays be resolved?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 µM).
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific effects.
- Cellular context : Compare activity in HEK293 vs. primary neuronal cultures to assess cell-type specificity .
Q. What computational tools predict its metabolic stability or toxicity?
- ADMET Prediction : SwissADME or ADMETLab for CYP450 inhibition, permeability, and Ames test alerts.
- Molecular Dynamics (MD) : Simulate urea-triazole conformational flexibility in lipid bilayers (e.g., GROMACS) .
Q. How can formulation stability be optimized for in vivo studies?
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) for long-term storage.
- Nanoemulsions : Use high-pressure homogenization to encapsulate the compound in lipid-based carriers (e.g., 100–200 nm particles) .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
